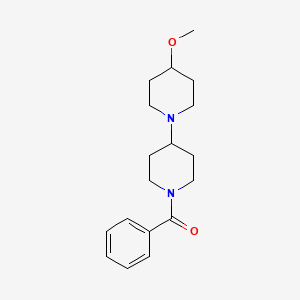

1'-Benzoyl-4-methoxy-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1’-Benzoyl-4-methoxy-1,4’-bipiperidine is a chemical compound with the molecular formula C18H24N2O2 It is a derivative of bipiperidine, characterized by the presence of a benzoyl group and a methoxy group attached to the bipiperidine structure

Méthodes De Préparation

The synthesis of 1’-benzoyl-4-methoxy-1,4’-bipiperidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine, which serves as the core structure.

Benzoylation: The bipiperidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl group to the bipiperidine.

Methoxylation: The final step involves the introduction of the methoxy group. This can be achieved through the reaction of the benzoylated bipiperidine with methoxy reagents under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1’-Benzoyl-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Activité Biologique

1'-Benzoyl-4-methoxy-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a bipiperidine core structure with a benzoyl and methoxy group attached. Its chemical formula is C16H20N2O2, and it exhibits characteristics typical of piperidine derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 272.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to bind to specific receptors, influencing neurotransmitter release and neuronal signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the bipiperidine structure can significantly alter biological activity. For instance:

- Substituents on the benzoyl group can enhance receptor affinity.

- Altering the methoxy group can impact solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders .

- Analgesic Properties : Another investigation revealed that it possesses analgesic properties comparable to established pain relief medications, indicating its potential for pain management applications .

- Neuroprotective Effects : Research has highlighted its neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting it may help in conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Analgesic | Comparable efficacy to standard analgesics | |

| Neuroprotective | Protection against oxidative stress |

Computational Studies

Recent advancements in computational chemistry have facilitated the prediction of the biological activity spectra for compounds like this compound. Tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to forecast potential interactions with various biological targets based on structural features .

Table 3: Predicted Biological Activities

| Predicted Activity | Likelihood Score |

|---|---|

| Antimicrobial | Moderate |

| Anti-inflammatory | High |

| Anticancer | Low |

Propriétés

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYGWMPZXSEESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.